(Dimethylphosphanyl)acetonitrile
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Overview
Description
(Dimethylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a dimethylphosphanyl group attached to an acetonitrile moiety. This compound is of significant interest in organic synthesis and coordination chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphanyl)acetonitrile typically involves the reaction of dimethylphosphine with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethylphosphine, followed by nucleophilic substitution with acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Dimethylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylphosphanyl group can participate in substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium or nickel complexes are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, primary amines, and various substituted phosphanyl derivatives.
Scientific Research Applications
(Dimethylphosphanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which (Dimethylphosphanyl)acetonitrile exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound used as a solvent and reagent in organic synthesis.
Dimethylphosphine: A related phosphine compound with different reactivity and applications.
Phosphanylacetonitrile: Another organophosphorus compound with a similar structure but different substituents.
Uniqueness
(Dimethylphosphanyl)acetonitrile is unique due to the presence of both a nitrile and a dimethylphosphanyl group, which imparts distinct reactivity and coordination properties. This dual functionality makes it a versatile compound in various chemical processes and applications.
Properties
IUPAC Name |
2-dimethylphosphanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NP/c1-6(2)4-3-5/h4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUYVQAJIWLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525491 |
Source
|
Record name | (Dimethylphosphanyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10525491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89630-49-9 |
Source
|
Record name | (Dimethylphosphanyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10525491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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